2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Description
2,4,6-Trinitrophenol: and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one are two distinct chemical compounds with unique properties and applications.
2,4,6-Trinitrophenol: It is an organic compound with the formula (O₂N)₃C₆H₂OH and is known for its explosive properties . Historically, it has been used in explosives, dyes, and as an antiseptic .
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one: is a compound that features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.C6H3N3O7/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2,(H,16,17);1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYEQQARFRHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,4,6-Trinitrophenol
The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
The preparation of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one can involve the reaction of o-phenylenediamine with a suitable phenyl derivative under specific conditions . The reaction may be facilitated by the use of catalysts and solvents to achieve the desired product.
Chemical Reactions Analysis
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form picramic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of nitro groups.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
This compound can undergo:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
Overview
2,4,6-Trinitrophenol is an organic compound characterized by three nitro groups attached to a phenolic ring. Its high energy content makes it useful in several applications:
Applications:
- Explosives: Widely used as a high explosive in military applications and mining.
- Dye Manufacturing: Serves as a precursor in the synthesis of various dyes.
- Analytical Chemistry: Utilized as a reagent for detecting metals due to its ability to form colored complexes.
Case Studies and Research Findings
- Explosive Properties:
-
Environmental Remediation:
Adsorbent Maximum Uptake (%) pH Level Cobalt Ferrocyanide 85 2.0 Nickel Ferrocyanide 78 4.0 Tungsten Ferrocyanide 75 6.0 - Sensor Development:
Overview
This compound features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge and is of growing interest in medicinal chemistry.
Applications:
- Medicinal Chemistry: Acts as a scaffold for developing drugs with potential antimicrobial and anticancer activities.
- Biological Studies: Used in enzyme interaction studies and protein binding investigations.
Case Studies and Research Findings
- Antimicrobial Activity:
- Drug Development:
Mechanism of Action
2,4,6-Trinitrophenol
The explosive nature of 2,4,6-trinitrophenol is due to the rapid decomposition of the nitro groups, releasing a large amount of gas and heat . In biological systems, it can act as an exogenous pyrogen, inducing inflammatory responses .
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, potentially inhibiting their function . The benzimidazole moiety is known to bind to DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
2,4,6-Trinitrophenol
Similar compounds include:
2,4-Dinitrophenol: Less explosive but used as a pesticide.
2-Nitrophenol: Used in organic synthesis.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Phenyl derivatives: Used in various pharmaceutical applications.
These comparisons highlight the unique properties and applications of 2,4,6-trinitrophenol and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one in their respective fields.
Biological Activity
The compounds 2,4,6-trinitrophenol (commonly known as picric acid) and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one represent significant interest in medicinal chemistry due to their diverse biological activities. This article delves into their synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₃N₃O₇
- CAS Number : 88-89-1
- Structure : Contains three nitro groups attached to a phenolic ring.
Biological Activity
- Antimicrobial Properties : Picric acid exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antitumor Activity : Research indicates that picric acid can induce apoptosis in cancer cells. It has been demonstrated to inhibit cell proliferation in several cancer cell lines through mechanisms involving oxidative stress and DNA damage .
- Mechanism of Action :
Case Studies
A study evaluating the antitumor effects of picric acid on human lung cancer cell lines showed a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .
- Molecular Formula : C₁₄H₁₃N₂OS
- CAS Number : Not widely recognized; synthesized for specific studies.
Biological Activity
- Antitumor Potential : This compound has shown promise in inhibiting the proliferation of various cancer cells. In vitro studies demonstrated significant cytotoxicity against breast and colon cancer cell lines .
- Mechanism of Action :
- Antimicrobial Activity : Preliminary studies suggest that this compound also possesses antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .
Comparative Table of Biological Activities
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| 2,4,6-Trinitrophenol | Effective against Gram-positive bacteria | Induces apoptosis in cancer cells | Generates ROS; DNA binding |
| 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one | Potential activity; needs further study | Significant cytotoxicity in vitro | Interacts with signaling pathways |
Q & A
Q. What are the critical safety protocols for handling 2,4,6-trinitrophenol (TNP) in laboratory settings?
Methodological Answer:
- Storage: Always maintain TNP in a wet or dissolved state to prevent crystallization, which increases detonation risks due to shock, heat, friction, or static electricity .
- Containers: Use non-sparking tools and explosion-proof equipment. Avoid metal containers (e.g., copper, iron) to prevent formation of shock-sensitive metal picrates .
- Ventilation: Work in fume hoods with explosion-proof electrical systems to avoid ignition from flammable vapors .
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Follow OSHA standards (29 CFR 1910.132) for hazard-specific PPE .
Q. How can researchers safely synthesize 2,4,6-trinitrophenol?
Methodological Answer:
- Step 1: Sulfonate phenol to form phenolsulfonic acid.
- Step 2: Nitrate using mixed acid (HNO₃/H₂SO₄) under controlled cooling to prevent thermal runaway .
- Step 3: Crystallize TNP under vacuum filtration, ensuring excess distilled water is retained to avoid dryness .
- Quality Control: Monitor reaction temperature (<50°C) and use IR spectroscopy to confirm nitro group vibrations (~1,530 cm⁻¹ and ~1,350 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate false positives in detecting aqueous-phase TNP using luminescent metal-organic frameworks (LMOFs)?
Methodological Answer:
- Dual-Emission Probes: Use LMOFs with dual-emitting ligands (e.g., tetraphenylethene derivatives) to self-calibrate against interferents like nitrophenols .
- Selectivity Tuning: Functionalize LMOFs with electron-rich moieties (e.g., amine groups) to enhance π-π stacking and charge transfer with TNP .
- Limit of Detection (LOD): Achieve sub-ppm sensitivity (e.g., 0.1 μM) via fluorescence quenching assays in buffered aqueous solutions .
Q. How do chronic exposures to TNP impact ecological systems, and what remediation methods are viable?
Methodological Answer:
- Toxicity Pathways: TNP and its metabolites (e.g., picramic acids) induce hepatic/kidney damage and genotoxicity in aquatic organisms .
- Bioremediation: Use Rhodococcus spp. for enzymatic degradation via nitroreductases under aerobic conditions .
- Adsorption: Employ activated carbon or biochar modified with quaternary ammonium groups to enhance TNP binding capacity (Qmax > 200 mg/g) .
Advanced Questions on 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
Q. What synthetic routes optimize yield for benzodiazol-sulfanyl derivatives?
Methodological Answer:
- Step 1: Condense 2-mercaptobenzimidazole with α-bromoacetophenone in DMF using K₂CO₃ as a base (80–85% yield) .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3). Confirm structure via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons) .
- Challenges: Avoid thiol oxidation by working under inert gas (N₂/Ar) .
Q. How can researchers resolve contradictions in reported biological activities of benzodiazol-sulfanyl compounds?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity) .
- Meta-Analysis: Apply computational models (e.g., molecular docking) to predict binding affinities for target enzymes (e.g., CYP450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
